![molecular formula C13H17ClN2O4S B4387035 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4387035.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
The compound “1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide” is also known as SBI-425 . It is an orally available, potent, and selective inhibitor of TNAP (tissue-nonspecific alkaline phosphatase) . The empirical formula of the compound is C13H12ClN3O4S and it has a molecular weight of 341.77 .
Molecular Structure Analysis
The molecular structure of “1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide” is defined by its empirical formula C13H12ClN3O4S . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.Physical And Chemical Properties Analysis
The compound “1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide” is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
- Application : It has been characterized in vitro and in vivo for its potential in modulating vasopressin receptors .
- Findings : Blockade of protein kinase C and ATP-sensitive K⁺ channels reversed the cardioprotection induced by this compound .
Vasopressin V₁b Receptor Antagonist
Cardioprotection Mechanism
Inhibitor for c-MET Kinase
Suzuki–Miyaura Coupling Reagent
Safety and Hazards
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-20-11-5-4-10(14)7-12(11)21(18,19)16-6-2-3-9(8-16)13(15)17/h4-5,7,9H,2-3,6,8H2,1H3,(H2,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQYTGMEHLFFHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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